
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
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Overview
Description
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C28H29NO13 and a molecular weight of 587.53 g/mol. This compound is used in the preparation of a dopamine metabolite. It appears as a yellow solid and is soluble in chloroform, dichloromethane, and ethyl acetate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, including the protection of hydroxyl groups, nitration, and glycosylation. The reaction conditions typically involve the use of organic solvents such as chloroform and dichloromethane, and reagents like acetic anhydride for acetylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitroethenyl group can be reduced to an ethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, and strong acids or bases for substitution reactions. The conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the benzyloxy group could yield various substituted phenyl derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C28H29NO13
- Molecular Weight : 553.53 g/mol
- IUPAC Name : 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
The structure features a glucopyranosiduronic acid moiety, which enhances its solubility and bioactivity. The presence of the nitroethenyl group contributes to its reactivity and potential as a pharmacophore.
Medicinal Chemistry
This compound has shown promise in drug development due to its unique structural features that allow for interactions with biological targets. Its applications include:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties : The presence of the nitro group is often associated with antimicrobial activity. Research has indicated that similar compounds can inhibit the growth of bacterial strains, making this compound a candidate for further investigation.
Glycoscience
The glucopyranosiduronic acid component is significant in glycoscience research:
- Glycosylation Studies : The compound can serve as a substrate in glycosylation reactions, aiding in the synthesis of glycoproteins or glycoconjugates essential for understanding cellular interactions.
- Bioactivity Modulation : Research shows that modifications in glycosidic linkages can alter the bioactivity of compounds, suggesting that this compound could be pivotal in designing more effective glycosidic drugs.
Drug Delivery Systems
Due to its complex structure, this compound can be utilized in developing macromolecular drug carriers:
- Targeted Delivery : Its ability to conjugate with other therapeutic agents allows for targeted delivery systems that minimize side effects while enhancing therapeutic efficacy.
- Controlled Release Mechanisms : The triacetate moiety may facilitate controlled release profiles, making it suitable for sustained drug delivery applications.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Cytotoxic effects on cancer cell lines | |
Antimicrobial | Inhibition of bacterial growth | |
Glycosylation | Potential substrate for glycosylation reactions |
Table 2: Structural Features and Their Implications
Structural Feature | Implication |
---|---|
Nitroethenyl group | Enhances reactivity and potential bioactivity |
Glucopyranosiduronic acid | Improves solubility and biological interactions |
Triacetate moiety | Facilitates controlled release mechanisms |
Case Study 1: Anticancer Potential
A study conducted on the cytotoxic effects of similar compounds demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. This suggests that further exploration of 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate could yield valuable insights into novel anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties found that compounds with similar structures displayed effective inhibition against Gram-positive bacteria. This points towards the potential application of this compound in developing new antimicrobial agents to combat resistant strains.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to a dopamine metabolite. This process likely involves enzymatic reactions that modify the compound’s structure, allowing it to interact with dopamine receptors and other molecular targets in the brain. The exact pathways and molecular targets are still under investigation, but the compound’s role in dopamine metabolism suggests it may influence neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Benzyloxy-4-(2-nitroethenyl)phenyl b-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its combination of a nitroethenyl group and a glucopyranosiduronic acid ester. This unique structure allows it to participate in specific biochemical pathways related to dopamine metabolism, making it particularly valuable in neurochemical research.
Biological Activity
2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate is a complex organic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 62346-10-5, is primarily studied for its applications in drug delivery systems and as a bio-conjugation linker due to its structural properties.
Chemical Structure and Properties
The compound features a glucopyranosiduronic acid backbone modified with a benzyloxy group and a nitroethenyl substituent. The presence of these functional groups is crucial for its biological activity. The molecular weight of this compound is approximately 455.42 g/mol, and it is characterized by high purity levels (95%) suitable for research purposes.
Structural Formula
The biological activity of 2-Benzyloxy-4-(2-nitroethenyl)phenyl β-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate is primarily attributed to its ability to act as a β-glucuronide linker . This property facilitates the conjugation of various therapeutic agents, enhancing their efficacy and specificity in targeting cells or tissues.
Anticancer Activity
Recent studies have indicated that compounds similar to this glucuronide derivative exhibit significant anticancer properties. For instance, the compound's ability to inhibit certain kinases involved in cancer cell proliferation has been documented. The ERK pathway , which plays a vital role in cell division and survival, has been identified as a target for these types of compounds .
Antimicrobial Properties
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial activity against various pathogens. The nitroethenyl group may contribute to this activity by generating reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA .
Case Studies
- Study on Antileishmanial Activity : A related study evaluated the antileishmanial properties of benzoxazepine derivatives, which share structural similarities with our compound. These derivatives demonstrated sub-micromolar inhibitory effects against Leishmania species, indicating potential for further exploration in parasitic infections .
- Research on Drug Delivery Systems : The use of glucuronide linkers in macromolecular drug carriers has been extensively studied. These systems allow for the controlled release of cytotoxic agents, minimizing systemic toxicity while maximizing local efficacy .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C28H29NO13 |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-nitroethenyl]-2-phenylmethoxyphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C28H29NO13/c1-16(30)38-23-24(39-17(2)31)26(40-18(3)32)28(42-25(23)27(33)36-4)41-21-11-10-19(12-13-29(34)35)14-22(21)37-15-20-8-6-5-7-9-20/h5-14,23-26,28H,15H2,1-4H3/b13-12+/t23-,24-,25-,26+,28+/m0/s1 |
InChI Key |
JNUMCCRKDMOFAK-XEGNNIJRSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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